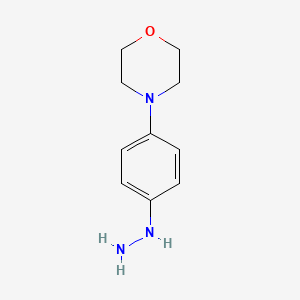
(3-Isopropoxy-Pyridin-2-Yl)-Methyl-Amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Isopropoxy-Pyridin-2-Yl)-Methyl-Amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an isopropoxy group attached to the pyridine ring, along with a methylamine group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Isopropoxy-Pyridin-2-Yl)-Methyl-Amine typically involves the reaction of 3-isopropoxy-2-pyridinecarboxaldehyde with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Isopropoxy-Pyridin-2-Yl)-Methyl-Amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
(3-Isopropoxy-Pyridin-2-Yl)-Methyl-Amine is utilized in several scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Isopropoxy-Pyridin-2-Yl)-Methyl-Amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-Isopropoxy-2-pyridyl)-2-propanon
- 1-(3-Isopropoxy-pyridin-2-yl)-2-(2-dimethylaminobenzylthio)imidazole
Uniqueness
(3-Isopropoxy-Pyridin-2-Yl)-Methyl-Amine is unique due to its specific structural features, such as the isopropoxy and methylamine groups. These features confer distinct chemical reactivity and biological activity, making it valuable for various research applications.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
N-methyl-3-propan-2-yloxypyridin-2-amine |
InChI |
InChI=1S/C9H14N2O/c1-7(2)12-8-5-4-6-11-9(8)10-3/h4-7H,1-3H3,(H,10,11) |
InChI Key |
VWTYAZXLSMZYQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(N=CC=C1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


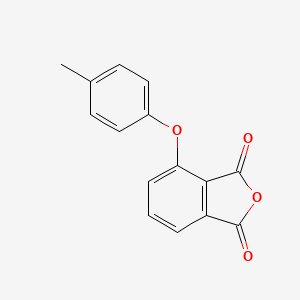

![[cis-3-Fluorocyclopentyl]methanol](/img/structure/B11767983.png)
![3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile](/img/structure/B11767991.png)
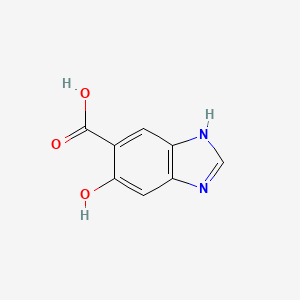

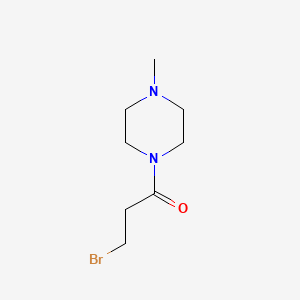
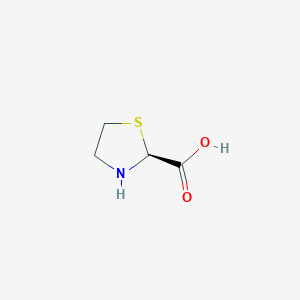

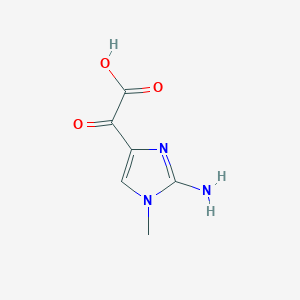
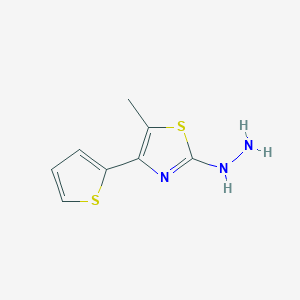

![4-[(1,3-Benzothiazol-2-yl)oxy]aniline](/img/structure/B11768042.png)
